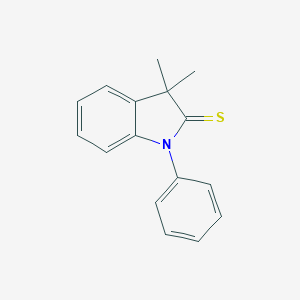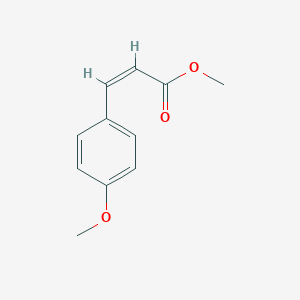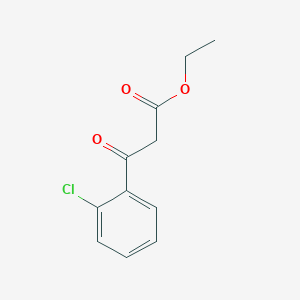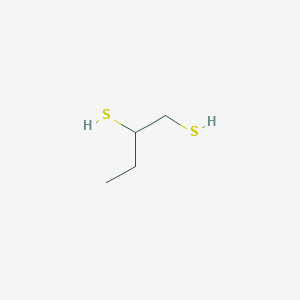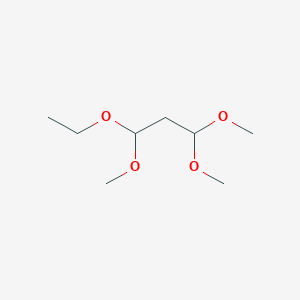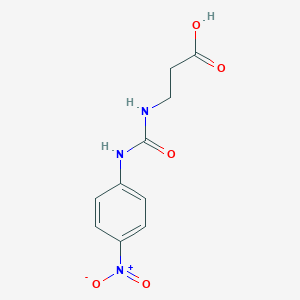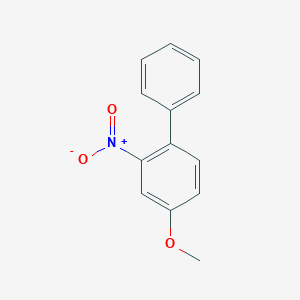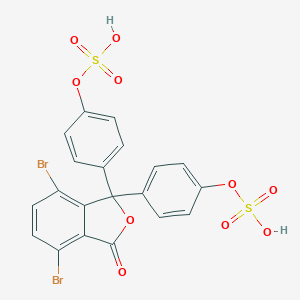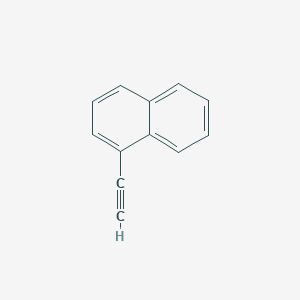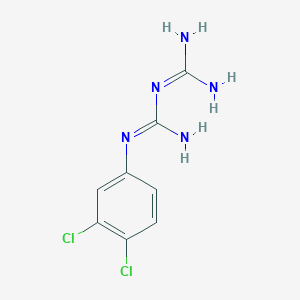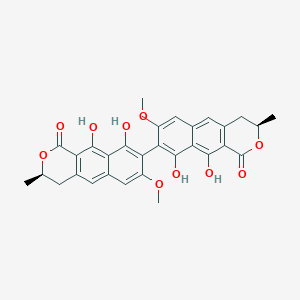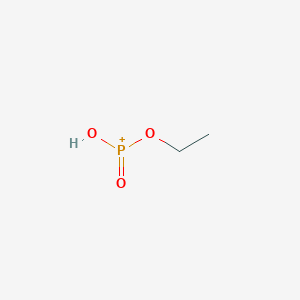![molecular formula C7H9BN2S B095143 1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine CAS No. 17303-92-3](/img/structure/B95143.png)
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine, commonly known as DMDTD, is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. DMDTD belongs to the family of thieno[3,2-d][1,2,3]diazaborines, which are known for their unique chemical and biological properties.
科学的研究の応用
DMDTD has been extensively studied for its potential applications in various fields of science. In medicine, DMDTD has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease. In agriculture, DMDTD has been shown to have insecticidal properties and has been used as a pesticide. In materials science, DMDTD has been studied for its potential use in organic electronics and optoelectronics.
作用機序
The mechanism of action of DMDTD is not fully understood. However, studies have shown that DMDTD can bind to proteins and enzymes, altering their activity. In cancer cells, DMDTD has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the growth and proliferation of cancer cells. In Alzheimer's disease, DMDTD has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
生化学的および生理学的効果
DMDTD has been shown to have various biochemical and physiological effects. In cancer cells, DMDTD has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In Alzheimer's disease, DMDTD has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In insects, DMDTD has been shown to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
One advantage of using DMDTD in lab experiments is its unique chemical and biological properties. DMDTD has been shown to have anti-cancer, anti-inflammatory, and insecticidal properties, making it a versatile compound for various applications. However, one limitation of using DMDTD in lab experiments is its complex synthesis method and the need for high purity. Impurities can affect the properties and performance of DMDTD, making it challenging to reproduce results.
将来の方向性
There are several future directions for the study of DMDTD. In medicine, DMDTD could be further studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, DMDTD could be studied for its potential use as a natural pesticide. In materials science, DMDTD could be studied for its potential use in organic electronics and optoelectronics. Additionally, further research could be conducted to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMDTD is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical and biological properties make it a versatile compound for various applications. However, the complex synthesis method and the need for high purity make it challenging to reproduce results. Further research is needed to better understand the mechanism of action of DMDTD and its potential applications in various fields of science.
合成法
The synthesis of DMDTD is a complex process that involves several steps. One of the most common methods of synthesizing DMDTD is through the reaction of 2,4-dimethylthiophene with boron trifluoride diethyl etherate and hydrazine hydrate. The product is then purified through various techniques such as recrystallization and chromatography. The purity of the final product is critical as impurities can affect the properties and performance of DMDTD.
特性
CAS番号 |
17303-92-3 |
|---|---|
製品名 |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
分子式 |
C7H9BN2S |
分子量 |
164.04 g/mol |
IUPAC名 |
1,2-dimethylthieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2S/c1-8-6-3-4-11-7(6)5-9-10(8)2/h3-5H,1-2H3 |
InChIキー |
FJHQUYKXQNUYGP-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
正規SMILES |
B1(C2=C(C=NN1C)SC=C2)C |
同義語 |
1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



